5-[(2-bromophenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide
Overview
Description
5-[(2-bromophenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a bromophenoxy group, and a nitropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-bromophenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Formation of 2-bromophenoxyacetic acid: This involves the reaction of 2-bromophenol with chloroacetic acid in the presence of a base.
Synthesis of 5-nitropyridin-2-amine: This can be prepared by nitration of 2-aminopyridine using a mixture of nitric acid and sulfuric acid.
Coupling Reaction: The final step involves the coupling of 2-bromophenoxyacetic acid with 5-nitropyridin-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-bromophenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 5-[(2-bromophenoxy)methyl]-N-(5-aminopyridin-2-yl)furan-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-bromophenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-bromophenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and bromophenoxy group can also contribute to its binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-bromophenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide
- 5-[(2-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide
- 5-[(2-bromophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide
Uniqueness
5-[(2-bromophenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide is unique due to the presence of both a nitropyridinyl group and a bromophenoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(2-bromophenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5/c18-13-3-1-2-4-14(13)25-10-12-6-7-15(26-12)17(22)20-16-8-5-11(9-19-16)21(23)24/h1-9H,10H2,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZUTSBEQUTYGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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